5-Chloro-1-benzothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C₉H₅ClO₂S. It is a derivative of benzothiophene, characterized by the presence of a chlorine atom at the 5th position and a carboxylic acid group at the 2nd position of the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid typically involves the halogenation of benzothiophene followed by carboxylation.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions, to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzothiophene derivatives
Scientific Research Applications
5-Chloro-1-benzothiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Chloro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Benzothiophene-2-carboxylic acid: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-1-benzothiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
5-Methyl-1-benzothiophene-2-carboxylic acid:
Uniqueness: The presence of the chlorine atom in 5-Chloro-1-benzothiophene-2-carboxylic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-chloro-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIXUVKUGMYKRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358521 |
Source
|
Record name | 5-Chloro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13771-75-0 |
Source
|
Record name | 5-Chloro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.